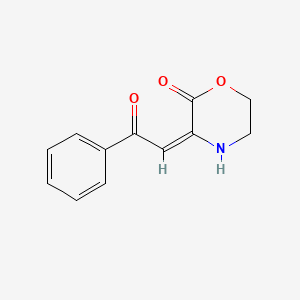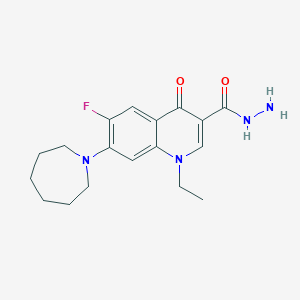![molecular formula C19H26N2O4 B5592730 (3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5592730.png)
(3aS*,6aS*)-2-(3-hydroxybenzyl)-5-(tetrahydro-2H-pyran-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of molecules featuring both pyrrolopyrrole and tetrahydropyran moieties. These structures are interesting due to their potential biological activities and their use in material science. The synthesis and study of such compounds can provide insights into their chemical behavior, reactivity, and possible applications.
Synthesis Analysis
The synthesis of polyfunctional pyrano[3,4-c]pyrrole derivatives, related to the compound of interest, often involves intramolecular cyclization strategies. Ievlev et al. (2017) developed a procedure for synthesizing such derivatives through cyclization involving vicinal cyano and carboxamide groups on a pyran ring, leading to various functionalized pyrrolopyrrole derivatives (Ievlev et al., 2017).
Molecular Structure Analysis
Structural analyses of similar compounds have been conducted using X-ray diffraction and other spectroscopic methods. For instance, Gasser and Stoeckli-Evans (2004) detailed the molecular structure of hexahydro tetraaza-s-indacene derivatives, showcasing the importance of nonplanar conformations and herring-bone arrangements in determining molecular properties (Gasser & Stoeckli-Evans, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrrolopyrrole derivatives can lead to a variety of products, depending on the functional groups present and reaction conditions. For example, pyrrolopyrrole compounds can undergo reactions with organic amines to give stable ammonium salts or can be hydrolyzed to yield dihydroxy derivatives under acidic conditions, demonstrating their versatile reactivity (Ievlev et al., 2017).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis and structural analysis of related pyrrolopyrrole derivatives have been a focus of study due to their complex heterocyclic structures. For instance, Vydzhak and Panchishin (2008) developed a new synthetic approach to pyrano[2,3-c]pyrrole-4,7-dione derivatives, highlighting the interest in exploring the synthesis pathways of complex heterocycles with potential for further functionalization (Vydzhak & Panchishin, 2008). Similarly, Ievlev et al. (2017) developed a method for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives, showcasing the versatility of these heterocyclic frameworks for creating multifunctional compounds (Ievlev et al., 2017).
Potential in Material Science
Research into organic-inorganic hybrid materials has identified compounds with pyrrole carboxylic acid derivatives as key components due to their structural and functional properties. Tronto et al. (2008) intercalated pyrrole carboxylic acid derivatives into layered double hydroxides, demonstrating their potential in preparing new organically modified nanocomposites with various applications (Tronto et al., 2008).
Catalysis and Polymerization
The field of catalysis and polymerization also sees the application of compounds structurally related to the one . Matsui et al. (2004) prepared a series of pyrrolyl-imine compounds, which, when used in conjunction with metal complexes, displayed high activity for ethylene polymerization, pointing towards the role of such compounds in industrial polymer production (Matsui et al., 2004).
Biologically Active Metabolites
Compounds with structures related to pyrrolopyrrole derivatives have been identified as biologically active metabolites. Sobolevskaya et al. (2008) isolated a new cyclic dipeptide with a structure similar to pyrrolopyrrole from Streptomyces sp., which possessed cytotoxic activity, underscoring the potential biomedical applications of these compounds (Sobolevskaya et al., 2008).
Propriétés
IUPAC Name |
(3aS,6aS)-2-[(3-hydroxyphenyl)methyl]-5-(oxan-4-yl)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c22-17-3-1-2-14(8-17)9-20-10-15-11-21(16-4-6-25-7-5-16)13-19(15,12-20)18(23)24/h1-3,8,15-16,22H,4-7,9-13H2,(H,23,24)/t15-,19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQAIKOYQZCNRM-KXBFYZLASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC3CN(CC3(C2)C(=O)O)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1N2C[C@@H]3CN(C[C@@]3(C2)C(=O)O)CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(3,5-difluoro-4-methoxybenzyl)amino]methyl}-3-piperidinol dihydrochloride](/img/structure/B5592654.png)

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1,3-benzodioxol-5-ylmethylene)acetohydrazide](/img/structure/B5592666.png)
![5-(2-methylphenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5592671.png)
![2-{4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}-1,3-benzothiazole](/img/structure/B5592676.png)
![(3R*,4S*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5592688.png)

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-8-fluoro-2-quinolinecarboxamide](/img/structure/B5592703.png)
![4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5592717.png)
![3-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5592738.png)
![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)
![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)
![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)